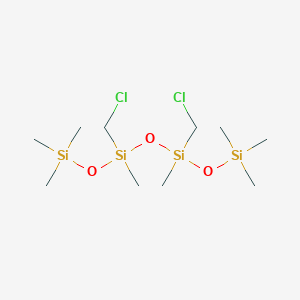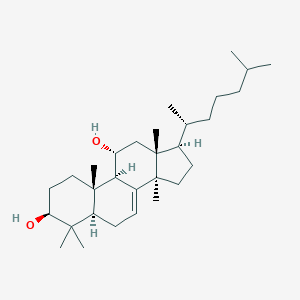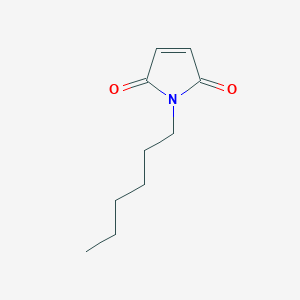
3,5-Bis(chlormethyl)octamethyltetrasiloxan
Übersicht
Beschreibung
3,5-Bis(chloromethyl)octamethyltetrasiloxane: is an organosilicon compound with the molecular formula C10H28Cl2O3Si4. It is characterized by the presence of chloromethyl groups attached to a tetrasiloxane backbone, which imparts unique chemical properties to the compound . This compound is commonly used in various industrial and research applications due to its reactivity and versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Bis(chloromethyl)octamethyltetrasiloxane is used as a reagent and catalyst in organic synthesis. It is particularly useful in the synthesis of block polymers and specific functional organosilicon compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug delivery systems and biomedical materials due to their biocompatibility and unique chemical properties .
Industry: The compound is widely used in the production of coatings, adhesives, and lubricants.
Wirkmechanismus
Target of Action
3,5-Bis(chloromethyl)octamethyltetrasiloxane is primarily used as a chemical intermediate
Mode of Action
As a chemical intermediate, it is likely involved in various chemical reactions, contributing to the synthesis of other compounds .
Biochemical Pathways
As a chemical intermediate, it is expected to participate in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Pharmacokinetics
As a chemical intermediate, it is primarily used in industrial settings rather than in biological systems, which may explain the lack of pharmacokinetic data .
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds .
Safety and Hazards
3,5-Bis(chloromethyl)octamethyltetrasiloxane is classified as a skin irritant (Skin Irrit. 2, H315) and an eye irritant (Eye Irrit. 2, H319) . In case of skin contact, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek immediate medical attention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Bis(chloromethyl)octamethyltetrasiloxane involves a multi-step synthetic process. One common method includes the reaction of 1,3-dimethyltetrahydrothiophene with metal chlorides such as thionyl chloride, chlorosulfonyl chloride, or sodium hypochlorite to form 3,5-dimethyl-4-chlorothiophene. This intermediate is then reacted with trimethyloxysilane in a tetrahydrofuran solution to yield 3,5-Bis(chloromethyl)octamethyltetrasiloxane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(chloromethyl)octamethyltetrasiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form silanols and other silicon-containing products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted siloxanes can be formed.
Hydrolysis Products: Silanols and other silicon-containing compounds are typically formed during hydrolysis.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
- Chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane
- Chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethyl-silyl]oxy-dimethyl-silane
Uniqueness: 3,5-Bis(chloromethyl)octamethyltetrasiloxane is unique due to its specific arrangement of chloromethyl groups on a tetrasiloxane backbone. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWODYLFPWOQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28Cl2O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499318 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17988-79-3 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,5-bis(chloromethyl)octamethyltetrasiloxane influence the reaction outcome?
A2: The presence of two chloromethyl groups in 3,5-bis(chloromethyl)octamethyltetrasiloxane makes it susceptible to nucleophilic substitution reactions, as demonstrated by the reaction with carboxylic acids []. The position of these groups on the tetrasiloxane backbone also influences the redistribution reactions observed. The researchers suggest that the steric hindrance and electronic effects of the different substituents (chloromethyl, acyloxymethyl, trimethylsilyl) play a role in determining the preferential cleavage points in the siloxane chain, ultimately influencing the final product distribution [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)


![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)







![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)
